
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has been the subject of extensive scientific research due to its potential application in the field of medicine. TFB is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves its ability to bind to a specific protein target, inhibiting its activity. This protein target is involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this protein, this compound has the potential to disrupt these processes, leading to the death of cancer cells or the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In laboratory experiments, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of disease. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide in laboratory experiments is its high affinity for a specific protein target, which allows for precise targeting of cellular processes. Additionally, this compound has a low toxicity profile, making it relatively safe for use in laboratory experiments. One limitation of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research involving N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide. One potential application is in the development of new cancer therapies. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target this process. Additionally, this compound could be further studied for its potential use in the treatment of inflammatory diseases. Finally, research could focus on improving the synthesis process for this compound, making it more accessible for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 6-methyl-2-pyridinylamine, which is then reacted with 3,5-bis(trifluoromethyl)benzoic acid to form the desired product. The synthesis of this compound is a complex process that requires careful attention to detail to ensure that the final product is of high purity and quality.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been the subject of extensive scientific research due to its potential application in the field of medicine. It has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. This compound has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O/c1-8-3-2-4-12(22-8)23-13(24)9-5-10(14(16,17)18)7-11(6-9)15(19,20)21/h2-7H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZQXTWSRUGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
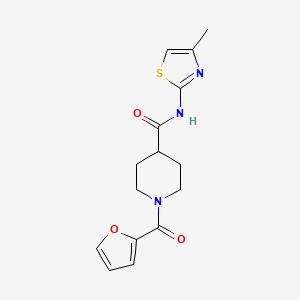
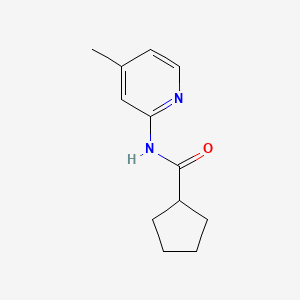
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
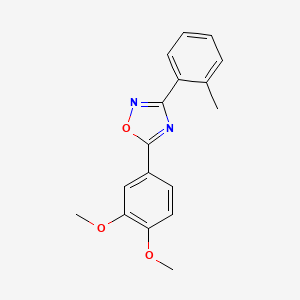
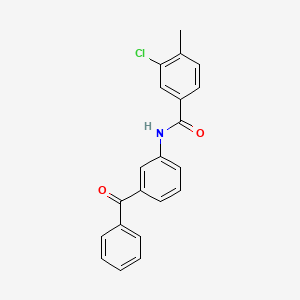
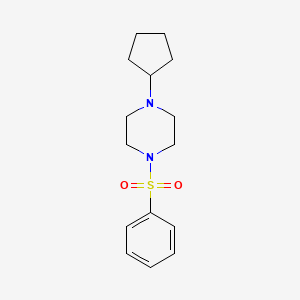
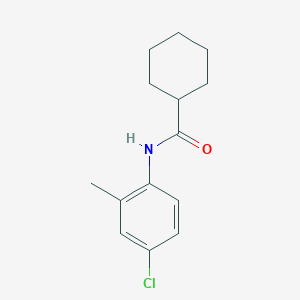
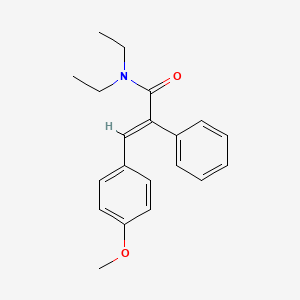
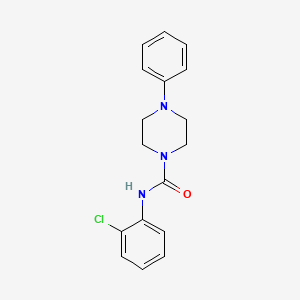
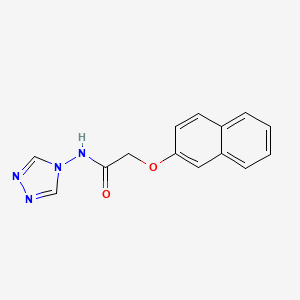
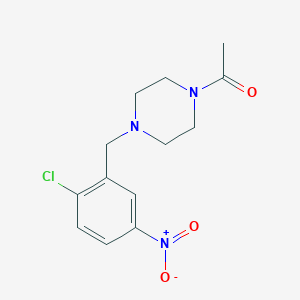
![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)
